molecular formula C25H21N3O5 B10964867 Methyl 3-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate

Methyl 3-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate

Cat. No.: B10964867
M. Wt: 443.5 g/mol
InChI Key: JCTKQUUNZZKTKT-UHFFFAOYSA-N
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Description

METHYL 3-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.

    Attachment of the oxadiazole ring to the benzoyl group: This step involves the reaction of the oxadiazole derivative with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and benzoyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 3-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 3-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-Methoxyphenyl benzoate
  • 4-Methylphenyl benzoate

Uniqueness

METHYL 3-[(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZOYL)AMINO]BENZOATE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it different from other similar compounds, which may lack the oxadiazole ring and therefore exhibit different reactivity and biological activities.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 3-[[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5/c1-16-10-12-17(13-11-16)23-27-22(33-28-23)15-32-21-9-4-3-8-20(21)24(29)26-19-7-5-6-18(14-19)25(30)31-2/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

JCTKQUUNZZKTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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